molecular formula C17H24O3 B1328094 Ethyl 6-(4-isopropylphenyl)-6-oxohexanoate CAS No. 898778-38-6

Ethyl 6-(4-isopropylphenyl)-6-oxohexanoate

Cat. No. B1328094
CAS RN: 898778-38-6
M. Wt: 276.4 g/mol
InChI Key: WHUXVYMLJIDVMG-UHFFFAOYSA-N
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Description

Ethyl 6-(4-isopropylphenyl)-6-oxohexanoate is a compound that is used in a variety of laboratory experiments and scientific research applications. It is a six-carbon aliphatic ester that is derived from the reaction of ethyl hexanoate and 4-isopropylphenol. This compound has a variety of biochemical and physiological effects, and it has a wide range of advantages and limitations for laboratory experiments.

Scientific Research Applications

Synthesis of Statin Precursors

Ethyl 6-(4-isopropylphenyl)-6-oxohexanoate is a significant compound in the synthesis of statin precursors. The stereoselective hydrogenation of this compound is a critical step in producing pharmacologically important statins, which are widely used to lower cholesterol levels in the blood. The study by Tararov et al. (2006) outlines the process of synthesizing this compound starting from (S)-malic acid and discusses the various catalytic systems used for its stereoselective hydrogenation (Tararov et al., 2006).

Development of Biotin Synthesis

this compound is also relevant in the synthesis of biotin (vitamin H). The work by Zav’yalov et al. (2006) describes the regioselective chlorination of this compound as a crucial step in developing new synthesis pathways for biotin. This research highlights the compound's role in synthesizing essential vitamins (Zav’yalov et al., 2006).

Role in Organic Synthesis Reactions

The compound is involved in various organic synthesis reactions. For example, Robertson et al. (2001) discuss its use in CO/ethene reactions catalyzed by β-ketophosphine complexes of rhodium, leading to products involving increased chain growth (Robertson et al., 2001). Baksi et al. (2007) describe its role in the elimination and migration of alkyl groups in reactions with rhodium complexes (Baksi et al., 2007).

Implications in Material Science and Dye Synthesis

this compound has implications in material science and dye synthesis. Abolude et al. (2021) highlight its role in the complexation of disperse dyes with metal ions, impacting the dyeing performance on various fabrics (Abolude et al., 2021).

properties

IUPAC Name

ethyl 6-oxo-6-(4-propan-2-ylphenyl)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-4-20-17(19)8-6-5-7-16(18)15-11-9-14(10-12-15)13(2)3/h9-13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUXVYMLJIDVMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645761
Record name Ethyl 6-oxo-6-[4-(propan-2-yl)phenyl]hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898778-38-6
Record name Ethyl 6-oxo-6-[4-(propan-2-yl)phenyl]hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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